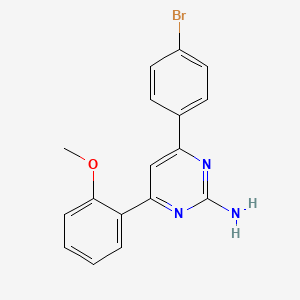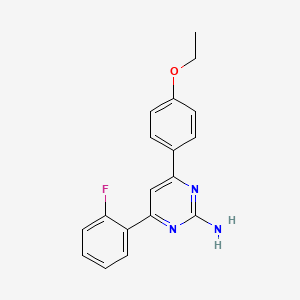
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine, also known as CPPA, is an organic compound that has been extensively studied for its potential applications in scientific research. CPPA has a wide range of applications, from being used in laboratory experiments to being used as a tool for studying biochemical and physiological effects.
科学研究应用
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine has been used in a wide range of scientific research applications, including in the study of enzyme kinetics, receptor binding, and drug metabolism. It has also been used in the study of enzyme inhibition, drug-receptor interactions, and signal transduction pathways. In addition, this compound has been used in the study of membrane proteins, peptide synthesis, and drug delivery systems.
作用机制
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine acts as an agonist of the muscarinic receptor, which is a type of G-protein coupled receptor (GPCR). When this compound binds to the muscarinic receptor, it activates the G-protein and triggers a cascade of biochemical events. This activation of the G-protein stimulates the release of second messengers, such as cyclic AMP and inositol triphosphate, which in turn activate other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the stimulation of smooth muscle contraction, inhibition of calcium channels, and inhibition of acetylcholine release. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects, and to be involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a wide range of concentrations. In addition, this compound is non-toxic and has a low solubility in aqueous solutions, making it suitable for use in a variety of experiments. However, this compound is not very stable and is sensitive to light and heat. It also has a relatively short half-life, making it unsuitable for long-term experiments.
未来方向
There are a number of potential future directions for 4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine research. One potential direction is to further explore its potential as a therapeutic agent. This compound has already been shown to have a number of beneficial effects, and further research could lead to the development of new drugs or therapies. Another potential direction is to investigate its potential as an imaging agent. This compound has already been used in some imaging studies, and further research could lead to the development of new imaging techniques. Finally, this compound could be further explored as a tool for studying signal transduction pathways, as well as its potential as an enzyme inhibitor or drug-receptor interaction.
合成方法
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine can be synthesized from the reaction of 2-chloro-4-aminophenol with phenylhydrazine, followed by the addition of acetic anhydride. This method yields this compound in a yield of up to 95%. The reaction can be carried out in aqueous or organic solvents, with ethanol being the most commonly used solvent. The reaction temperature should be maintained at between 0 and 50°C.
属性
IUPAC Name |
4-(2-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVYJBALAOXYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)










![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)

